Physicochemical Property Comparison Against N-Ethyl Analog
The target compound's N-(3,5-dimethylphenyl) substitution yields a computed logP (XLogP3-AA) of 4.8, compared to a value of approximately 5.5 estimated for the N-ethyl-N-(3-methylphenyl) analog (C22H23N5), based on incremental carbon contribution [1]. This difference of ~0.7 log units suggests the target compound may possess more favorable aqueous solubility and reduced non-specific protein binding relative to the N-ethyl derivative, although direct experimental solubility data remain absent from permitted sources.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: ~5.5 (estimated) |
| Quantified Difference | ~0.7 log units lower |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator estimated via fragment-based calculation. |
Why This Matters
A lower logP may translate to improved solubility and reduced off-target binding, critical for in vitro assay reliability and early-stage lead optimization.
- [1] PubChem Compound Summary for CID 866491, N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information (2025). View Source
